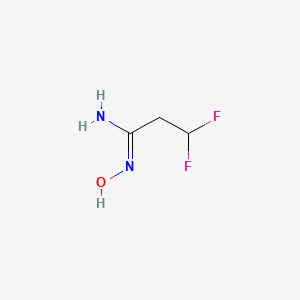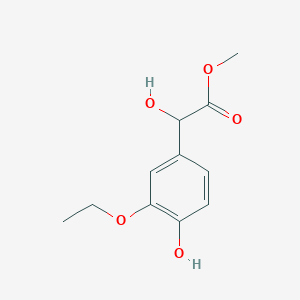
1-methyl-3-phenylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one is a chemical compound belonging to the dihydropyridine family. This class of compounds is known for its diverse biological activities and significant pharmacological potential. The structure of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Preparation Methods
The synthesis of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can be achieved through several synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that typically includes an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, varying the solvent systems, and controlling the temperature and reaction time. Green synthetic methodologies, which aim to reduce the environmental impact of chemical synthesis, are also being explored for the production of dihydropyridine derivatives .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride (NaBH₄) is a commonly used reducing agent.
Substitution: The compound can undergo substitution reactions where functional groups are introduced into the dihydropyridine ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives, including 1-methyl-3-phenyl-1,4-dihydropyridin-4-one, are known for their role as calcium channel blockers.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets and pathways within biological systems. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and a reduction in blood pressure, making it effective in the treatment of hypertension .
In addition to its role as a calcium channel blocker, the compound may also exert its effects through other pathways, such as modulating oxidative stress and inflammation .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one can be compared with other similar compounds within the dihydropyridine family. Some notable similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
The uniqueness of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one lies in its specific structural features and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research .
Conclusion
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research. The compound’s potential as a calcium channel blocker and its diverse biological activities highlight its importance in the development of new therapeutic agents and industrial processes.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-methyl-3-phenylpyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JLPJUTBNKUKCTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


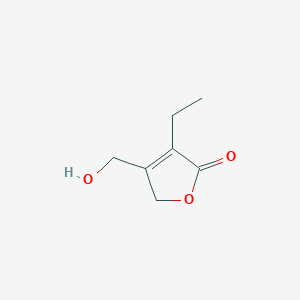

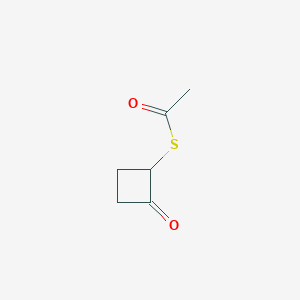
![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
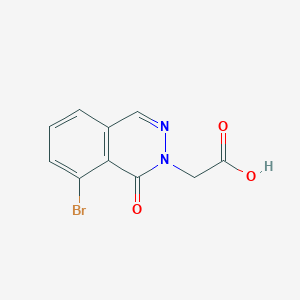
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
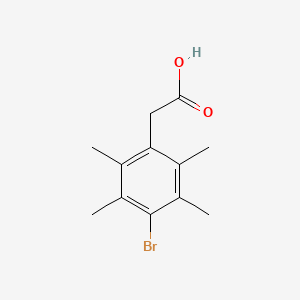
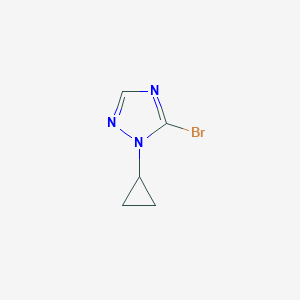
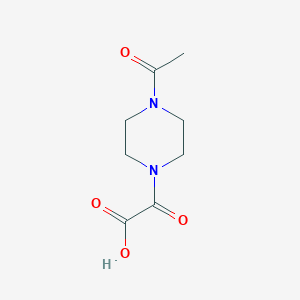
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
